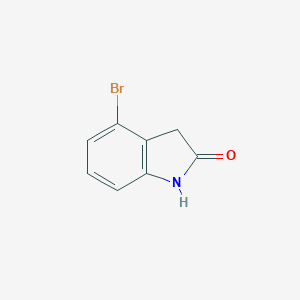

4-Bromooxindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQPPAZTHUEMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376799 | |

| Record name | 4-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99365-48-7 | |

| Record name | 4-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 4-Bromooxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-Bromooxindole. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates information on the broader class of oxindole and spirooxindole derivatives to provide context for its potential biological activities and signaling pathway involvement.

Chemical Structure and Properties

This compound, systematically named 4-bromo-1,3-dihydroindol-2-one, is a halogenated derivative of oxindole.[1] The core of the molecule is an oxindole moiety, which consists of a benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. In this compound, a bromine atom is substituted at the 4th position of the benzene ring.[2]

The presence of the bromine atom, an electron-withdrawing group, is expected to influence the electron density distribution of the aromatic ring and the reactivity of the molecule. This substitution is a key feature for its utility as a versatile intermediate in organic synthesis.[2]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-bromo-1,3-dihydroindol-2-one | [1] |

| Synonyms | 4-Bromoindolin-2-one | |

| CAS Number | 99365-48-7 | [1] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| Appearance | Brown powder | |

| Storage Conditions | 0-8 °C |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring and the methylene protons of the lactam ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromo and carbonyl substituents. The NH proton of the lactam would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon would resonate at a characteristic downfield chemical shift. The carbon atom attached to the bromine would also show a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (212.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the lactam ring. Another characteristic absorption would be the N-H stretching vibration.

Synthesis of Oxindole Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method for the synthesis of spiro-fused 2-oxindoles from isatin derivatives has been reported. This domino reaction involves the use of zinc powder and can be adapted for various substituted isatins.[3]

Below is a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of spiro-fused 2-oxindoles.

Experimental Protocol (General for Spiro-fused 2-Oxindoles) [3]

-

To a reaction vessel containing zinc powder (1.5 mmol) in anhydrous tetrahydrofuran (THF, 3 mL), add the substituted isatin (1 mmol) and methyl 2-(bromomethyl)acrylate (1.5 mmol) sequentially under a nitrogen atmosphere.

-

Seal the reaction vessel and heat to 80 °C for 5 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and quench by adding 1N HCl (2 mL).

-

Extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired spiro-fused 2-oxindole.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathway involvement of this compound are limited. However, the oxindole and, more specifically, the spirooxindole scaffolds are present in numerous compounds with significant pharmacological activities, particularly in the context of cancer and neurological disorders.

Anticancer Potential of Spirooxindole Derivatives

Spirooxindole derivatives have emerged as a promising class of compounds for cancer therapy.[4] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

One of the most well-documented targets of spirooxindoles is the p53-MDM2 protein-protein interaction.[5] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53. Inhibition of the p53-MDM2 interaction can lead to the reactivation of p53's tumor-suppressive functions. Several spirooxindole-containing compounds have been shown to be potent inhibitors of this interaction.[5]

The diagram below illustrates the general mechanism of p53-MDM2 inhibition.

Caption: Inhibition of the p53-MDM2 interaction by spirooxindole derivatives.

Furthermore, halogenated spirooxindoles have been implicated in inducing other forms of programmed cell death, such as ferroptosis, and can influence cell cycle regulation by targeting cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[6]

Potential in Neurological Disorders

The indole nucleus is a common feature in many neuroactive compounds. While direct evidence for this compound is lacking, related indole derivatives are being investigated for their potential in treating neurological disorders. For instance, some indole compounds have been studied for their neuroprotective effects, which may involve the modulation of inflammatory pathways and the activity of microglia in the brain.[7][8][9] The precise mechanisms by which such compounds exert their effects are complex and involve a variety of signaling pathways.

Conclusion

This compound is a valuable synthetic intermediate with a chemical structure that holds potential for the development of novel therapeutic agents. While specific biological and detailed spectroscopic data for this compound are not extensively available, the broader class of oxindole and spirooxindole derivatives demonstrates significant promise, particularly in oncology. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and therapeutic potential of this compound. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the known characteristics of this compound and the potential avenues for future investigation based on related chemical scaffolds.

References

- 1. 4-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2763190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates | MDPI [mdpi.com]

- 4. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-Borneol inhibits neuroinflammation and M1 phenotype polarization of microglia in epileptogenesis through the TLR4-NFκB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal Interleukin-4 as a Modulator of Microglial Pathways and Ischemic Brain Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microglia, Cytokines, and Neural Activity: Unexpected Interactions in Brain Development and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromooxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromooxindole, a halogenated derivative of oxindole. It details the chemical and physical properties, safety and handling protocols, and its significant applications as a versatile intermediate in organic synthesis and pharmaceutical research. This document includes a detailed synthesis protocol and explores the potential of this compound and its derivatives in the context of drug discovery, particularly in the development of novel therapeutics for neurological disorders and cancer.

Chemical and Physical Properties

This compound, with the CAS number 99365-48-7, is a key synthetic intermediate.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 99365-48-7 | [1] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| Appearance | Brown powder | |

| Melting Point | 223 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| IUPAC Name | 4-bromo-1,3-dihydroindol-2-one | [1] |

| Synonyms | 4-Bromo-2,3-dihydro-1H-indol-2-one, 4-Bromoindolin-2-one | [1] |

Safety and Handling

Appropriate safety measures are crucial when handling this compound. The compound is classified with several hazards, and proper personal protective equipment (PPE) should be utilized at all times.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Hazard Classes:

-

Acute Toxicity, Oral (Category 4)[1]

-

Skin Irritation (Category 2)[1]

-

Eye Irritation (Category 2A)[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation[1]

Precautionary Measures: Standard laboratory precautions should be followed, including the use of a fume hood, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound

Hypothetical Synthetic Workflow:

Caption: A potential workflow for the synthesis of this compound.

General Experimental Considerations:

-

Reactants: Oxindole and a suitable brominating agent, such as N-Bromosuccinimide (NBS).

-

Solvent: A polar aprotic solvent like acetonitrile is often used for such reactions.

-

Catalyst: A radical initiator like azobisisobutyronitrile (AIBN) may be required.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched, and the crude product is isolated. Purification is often achieved through recrystallization from a suitable solvent system.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the bromine atom for various cross-coupling reactions.

Intermediate for Pharmaceutical Agents

The oxindole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are valuable precursors for the synthesis of a wide range of biologically active compounds. This compound is a key intermediate in the development of potential therapeutics targeting:

-

Neurological Disorders: The oxindole core is present in several compounds with neuroprotective and other neurological activities.

-

Cancer: Many kinase inhibitors and other anti-cancer agents are based on the oxindole structure. The bromine atom on this compound provides a convenient handle for further molecular elaboration to optimize target binding and pharmacokinetic properties.

Role in Cross-Coupling Reactions

The bromine substituent at the 4-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the rapid generation of diverse chemical libraries for biological screening.

Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Biological Activity and Signaling Pathways

While direct studies on the biological activity and specific signaling pathway modulation of this compound are limited, the broader class of indole derivatives, including brominated indoles, has been extensively studied. These compounds are known to interact with various biological targets and influence key cellular signaling pathways implicated in cancer and other diseases.

Natural indole compounds and their derivatives have been shown to affect multiple signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.

-

NF-κB Signaling: This pathway plays a key role in inflammation and cell survival.

-

MAPK Pathway: Involved in cell proliferation, differentiation, and apoptosis.

The exploration of this compound derivatives in biological screening assays could reveal novel modulators of these and other important signaling pathways, leading to the development of new therapeutic agents.

Hypothetical Signaling Pathway Modulation:

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its utility as a synthetic intermediate, particularly in the construction of complex molecular architectures through cross-coupling reactions, makes it an important tool for medicinal chemists. Further investigation into the biological activities of this compound derivatives is warranted to explore their therapeutic potential, especially in the context of modulating key signaling pathways involved in human diseases. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting its properties, handling, and potential applications.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 4-Bromooxindole

For Immediate Release

A cornerstone in the development of novel therapeutics, 4-bromooxindole, has a rich, albeit not extensively documented, history of synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and historical evolution of this compound synthesis. The document details key synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols for seminal synthetic routes.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 4-position of the oxindole ring significantly influences the molecule's electronic properties and provides a crucial handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. Its applications span various therapeutic areas, including the development of kinase inhibitors for oncology and agents targeting neurological disorders.

Historical Perspective and Key Synthetic Strategies

The precise first synthesis of this compound is not prominently documented in readily available historical literature. However, its preparation can be understood through the broader context of the development of synthetic methodologies for substituted oxindoles. Two primary strategies have emerged for the synthesis of this compound: the cyclization of pre-functionalized acyclic precursors and the direct, regioselective bromination of the oxindole core.

Synthesis via Cyclization of Acyclic Precursors

This classical approach involves the construction of the oxindole ring from a starting material that already contains the bromine atom at the desired position on the aromatic ring. A key example of this strategy is the intramolecular cyclization of α-haloacetanilides.

A plausible and historically significant route to this compound involves a multi-step sequence starting from a readily available bromo-substituted aniline derivative. This pathway leverages well-established named reactions to build the oxindole scaffold.

DOT Script for Synthesis of this compound via Cyclization

Caption: Plausible synthetic pathway to this compound via cyclization.

Direct Regioselective Bromination of Oxindole

The direct bromination of the parent oxindole molecule presents a more atom-economical approach. However, controlling the regioselectivity of this electrophilic aromatic substitution is a significant challenge. The oxindole ring system has multiple positions susceptible to electrophilic attack (C3, C5, and C7), with the C4 position being less activated.

Achieving bromination at the C4 position often requires specific brominating agents and carefully controlled reaction conditions to overcome the inherent reactivity of other positions. The use of milder brominating agents and specific solvent systems can favor the formation of the 4-bromo isomer.

DOT Script for Direct Bromination of Oxindole

Caption: Regioselectivity challenges in the direct bromination of oxindole.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via a plausible multi-step cyclization route. Data for direct bromination methods are often less reported and can vary significantly based on the specific conditions used to achieve regioselectivity.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1. Acetylation | 3-Bromo-2-methylaniline | Acetic Anhydride | Acetic Acid | 120 | 2 | 90-95 | >98 |

| 2. Oxidation | N-(3-Bromo-2-methylphenyl)acetamide | Potassium Permanganate, Water | Pyridine/Water | 100 | 8 | 60-70 | >95 |

| 3. Hydrolysis | N-(3-Bromo-2-carboxyphenyl)acetamide | Sulfuric Acid, Water | Water | 100 | 4 | 85-90 | >98 |

| 4. Diazotization & Reduction/Cyclization | 2-Amino-3-bromobenzoic acid | Sodium Nitrite, HCl, then SnCl2, HCl | Water/Ethanol | 0 to 100 | 6 | 50-60 | >97 |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization of 2-Amino-3-bromobenzoic Acid

This protocol outlines a representative procedure for the synthesis of this compound starting from 2-amino-3-bromobenzoic acid, which would be synthesized in preceding steps as outlined in the pathway diagram.

Step 1: Diazotization of 2-Amino-3-bromobenzoic acid

-

To a stirred suspension of 2-amino-3-bromobenzoic acid (10.0 g, 46.3 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL), a solution of sodium nitrite (3.5 g, 50.7 mmol) in water (10 mL) is added dropwise at 0-5 °C.

-

The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Reductive Cyclization to this compound

-

In a separate flask, a solution of tin(II) chloride dihydrate (31.3 g, 138.9 mmol) in concentrated hydrochloric acid (50 mL) is prepared and cooled to 0 °C.

-

The cold diazonium salt solution from Step 1 is added portion-wise to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at 100 °C for 4 hours.

-

The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and then recrystallized from ethanol to afford this compound as a crystalline solid.

-

The product is dried under vacuum. Expected yield: 50-60%. The purity can be assessed by HPLC and the structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

The synthesis of this compound, while not marked by a singular, celebrated discovery, has evolved through the application of fundamental organic synthesis principles. The cyclization of pre-brominated precursors offers a reliable, albeit longer, route, while direct bromination presents a more efficient but regioselectively challenging alternative. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the pharmaceutical industry to access this critical building block for the development of next-generation therapeutics. Further research into more efficient and regioselective direct bromination methods remains an active area of investigation.

Biological activity of brominated oxindole derivatives

An In-depth Technical Guide

Topic: Biological Activity of Brominated Oxindole Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in natural alkaloids, first identified in plants like Uncaria tomentosa, highlights its evolutionary significance as a pharmacophore.[1] Chemical modification of the oxindole ring system, particularly through halogenation, has proven to be a powerful strategy for enhancing and diversifying its therapeutic properties. Bromination, in particular, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

This technical guide provides a comprehensive overview of the biological activities of brominated oxindole derivatives, with a focus on their anticancer, neuroprotective, and antimicrobial properties. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a resource for researchers in drug discovery and development.

Anticancer Activity

A significant body of research has focused on brominated oxindoles as potential anticancer agents.[2][3] These compounds exert their effects through the modulation of critical cellular signaling pathways involved in proliferation, survival, and apoptosis.[3] The most extensively studied compound in this class is 6-bromoindirubin-3'-oxime (6-BIO).

Mechanism of Action: 6-BIO and GSK-3β Inhibition

6-bromoindirubin-3'-oxime (6-BIO) is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[4][5] GSK-3β is a pleiotropic serine/threonine kinase that plays a pivotal role in numerous cellular processes; its dysregulation is implicated in various pathologies, including cancer.[5] In the context of many cancers, particularly colorectal cancer, GSK-3β is a key component of the β-catenin destruction complex.[6][7]

In the absence of Wnt signaling, this complex (comprising GSK-3β, Axin, and APC) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[7] By inhibiting GSK-3β, 6-BIO prevents the phosphorylation of β-catenin.[6] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[6][8] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors to regulate the expression of target genes involved in cell proliferation and survival.[7][8][9]

Interestingly, while activation of the Wnt/β-catenin pathway is often associated with oncogenesis, the effects of 6-BIO are context-dependent. In some cancer models, GSK-3β inhibition by 6-BIO has been shown to reduce cell proliferation and migration.[10] However, in other studies on colorectal cancer cells, it has been observed to promote drug resistance and upregulate markers of "stemness".[6] Furthermore, 6-BIO has been identified as a pan-JAK inhibitor, which can suppress STAT3 signaling and induce apoptosis in melanoma cells, indicating its multi-target nature.[11]

References

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6-bromo-indirubin-3'-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK-3β inhibitor 6-bromo-indirubin-3'-oxime promotes both adhesive activity and drug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 6-Bromoindirubin-3′oxime (BIO) decreases proliferation and migration of canine melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Bromoindirubin-3′-Oxime Inhibits JAK/STAT3 Signaling and Induces Apoptosis of Human Melanoma Cells [ouci.dntb.gov.ua]

Potential Therapeutic Targets of 4-Bromooxindole: A Technical Guide for Drug Discovery

For: Researchers, scientists, and drug development professionals.

Executive Summary

4-Bromooxindole has emerged as a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. While direct therapeutic applications of this compound itself are not extensively documented, its structural motif is central to numerous derivatives exhibiting potent activity against a variety of therapeutic targets, particularly in oncology. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound by examining the biological activities of its closely related derivatives and structurally similar compounds. The primary focus is on cyclin-dependent kinases (CDKs), key regulators of the cell cycle, and other targets implicated in cancer progression. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows to support further research and development in this promising area.

Introduction

The oxindole core is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 4-position of the oxindole ring, yielding this compound, provides a crucial handle for synthetic diversification, enabling the generation of libraries of novel compounds.[1] Although primarily utilized as a synthetic precursor, the consistent emergence of potent kinase inhibitors and anticancer agents from this compound-derived scaffolds strongly suggests the therapeutic potential inherent to this structural class.[2] This guide will explore the key therapeutic targets and biological activities of compounds derived from or structurally related to this compound.

Cyclin-Dependent Kinases (CDKs) as a Primary Target Class

The most prominent therapeutic targets for compounds derived from this compound are the cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A patent for 4-alkenyl and 4-alkynyl oxindoles, synthesized from this compound, explicitly identifies these derivatives as inhibitors of CDKs, with a particular focus on CDK2.[2] The inhibition of CDK2 is a key mechanism for inducing cell cycle arrest and preventing the proliferation of cancer cells.

CDK-Regulated Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. CDKs, in complex with their regulatory cyclin partners, drive the progression through the different phases of the cell cycle. The CDK2/cyclin E and CDK2/cyclin A complexes are particularly important for the G1/S and S phase transitions, respectively. Inhibition of CDK2 can therefore halt the cell cycle at these critical checkpoints.

Anticancer Activity and Related Targets

Derivatives of this compound and structurally similar compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines. This activity is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Analysis of Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of selected bromo-oxindole and bromo-indole derivatives. It is important to note that this data is for derivatives and not for this compound itself.

| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Spirooxindole Derivative | MCF-7 (Breast) | MTT Assay | 3.597 µM | [3] |

| Spirooxindole Derivative | HCT116 (Colon) | MTT Assay | 3.236 µM | [3] |

| Spirooxindole Derivative | A431 (Skin) | MTT Assay | 2.434 µM | [3] |

| Spirooxindole Derivative | PaCa-2 (Pancreatic) | MTT Assay | 12.5 µM | [3] |

| 6-Bromoisatin | HT29 (Colon) | MTT Assay | ~100 µM | |

| 6-Bromoisatin | Caco-2 (Colon) | MTT Assay | ~100 µM |

Induction of Apoptosis

A key mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis. Several bromo-indole derivatives have been shown to trigger this process.

References

A Technical Guide to 4-Bromooxindole as a Chemical Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromooxindole (4-bromo-1,3-dihydro-2H-indol-2-one) is a versatile heterocyclic compound that has emerged as a significant chemical intermediate in the field of medicinal chemistry and organic synthesis. Its structure, featuring the privileged oxindole scaffold with a bromine atom at the 4-position, provides a unique and powerful tool for the construction of complex bioactive molecules. The bromine atom serves as a key synthetic handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and critical role of this compound in the drug discovery pipeline, with a particular focus on its application in the development of kinase inhibitors for oncology.

Introduction

The oxindole core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Halogenation of this scaffold is a critical strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates.

This compound, specifically, is a valuable building block that combines the inherent biological relevance of the oxindole nucleus with the synthetic versatility of an aryl bromide. This makes it an ideal starting point for creating diverse molecular libraries. Its primary relevance lies in its role as a versatile chemical intermediate for synthesizing high-value molecules for the pharmaceutical and agrochemical industries.[1] In medicinal chemistry, derivatives of this compound are instrumental in developing experimental therapies, particularly kinase inhibitors for cancer treatment and novel neuropharmaceuticals.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 99365-48-7 | [2] |

| Molecular Formula | C₈H₆BrNO | [2] |

| Molecular Weight | 212.05 g/mol | [2] |

| Appearance | Brown Powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis of this compound

An efficient synthesis for this compound, which was previously an unknown compound, has been developed from 4-amino-2-nitrotoluene.[1] The general synthetic strategy involves the transformation of the amino group into a bromine via a Sandmeyer-type reaction, followed by reductive cyclization of the nitro group to form the oxindole ring.

Caption: Conceptual workflow for the synthesis of this compound.

Role as a Chemical Intermediate in Drug Discovery

The true value of this compound lies in its utility as a modifiable scaffold for building potent and selective drug candidates. The oxindole core often serves as an ATP-competitive hinge-binding motif in kinase inhibitors, while the C4-position, functionalized via the bromine atom, allows for the introduction of substituents that can target solvent-exposed regions, enhance selectivity, and improve pharmacokinetic properties.

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Small molecule kinase inhibitors are therefore a major focus of modern drug discovery. The oxindole skeleton is a key component of several approved kinase inhibitors. For example, Nintedanib and Sunitinib are multi-kinase inhibitors that target Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in tumor angiogenesis and proliferation.

The bromine atom on this compound is a versatile precursor for palladium-catalyzed cross-coupling reactions, allowing for the facile installation of various aryl, heteroaryl, or alkyl groups at the C4 position.[4] This strategy is fundamental for exploring Structure-Activity Relationships (SAR) and optimizing lead compounds.

References

- 1. This compound | 99365-48-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxindole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its presence in numerous natural products and its synthetic tractability have made it a focal point for the development of novel therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the oxindole core, including its synthesis, diverse pharmacological applications, and mechanisms of action, with a focus on its role in oncology as a kinase inhibitor.

The Oxindole Core: Structure and Significance

The fundamental oxindole structure consists of a benzene ring fused to a five-membered pyrrolidin-2-one ring. This deceptively simple framework offers a unique three-dimensional arrangement and electronic properties that allow for diverse chemical modifications, particularly at the C3 position.[6] The ability to introduce a wide array of substituents at this position, often creating a stereogenic center, has been a key driver of the scaffold's success in drug discovery.[6][7]

Synthesis of Oxindole Derivatives

A variety of synthetic strategies have been developed to access the oxindole core and its derivatives. These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

Knoevenagel Condensation

A widely employed method for the synthesis of 3-substituted oxindoles is the Knoevenagel condensation of isatins (indole-2,3-diones) with active methylene compounds.[8][9] This reaction is typically catalyzed by a weak base, such as piperidine.

Experimental Protocol: Knoevenagel Condensation for 3-Alkenyl-Oxindole Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq.) in a suitable solvent such as ethanol or water.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a cold solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to remove impurities. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis of 3,3-Disubstituted Oxindoles

The creation of a quaternary center at the C3 position is a key strategy in the design of many bioactive oxindole derivatives.[6][10][11]

Experimental Protocol: Synthesis of 3-Aryl-3-hydroxy-2-oxindoles from 2-Arylindoles [12][13]

-

Reaction Setup: To a solution of a 2-arylindole (1.0 eq.) in a suitable solvent like dimethyl sulfoxide (DMSO), add a base such as cesium carbonate (Cs2CO3) (2.0 eq.).

-

Reaction Conditions: Stir the mixture under an oxygen atmosphere (e.g., using an O2 balloon) at a specified temperature (e.g., 100 °C) for an extended period (e.g., 8 hours). Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-3-hydroxy-2-oxindole.

Synthesis of Spirooxindoles

Spirooxindoles, where the C3 position of the oxindole is part of a spirocyclic system, represent a particularly important class of compounds with significant biological activities.[14][15][16]

Experimental Protocol: One-Pot Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives [14][15][17]

-

Reaction Setup: In a suitable solvent, combine isatin (1.0 eq.), an amino acid (e.g., proline or sarcosine) (1.2 eq.), and a dipolarophile (e.g., an α,β-unsaturated ketone) (1.0 eq.).

-

Catalyst Addition: Add a catalytic amount of a chiral phosphoric acid (e.g., 10 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired spiro[pyrrolidine-3,3'-oxindole] derivative.

Biological Activities and Therapeutic Applications

Oxindole derivatives have demonstrated a vast array of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The most extensively studied application of the oxindole scaffold is in oncology.[1] Many oxindole-based compounds exhibit potent antiproliferative and pro-apoptotic effects against a wide range of cancer cell lines. This has led to the successful development of several FDA-approved anticancer drugs.

-

Sunitinib: An oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[3]

-

Nintedanib: A triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, approved for idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[18][19]

-

Semaxanib: An inhibitor of the VEGF receptor tyrosine kinase.

-

Orantinib: A multi-targeted tyrosine kinase inhibitor.

The table below summarizes the in vitro anticancer activity of selected oxindole derivatives.

| Compound | Target(s) | Cell Line | IC50/GI50 | Reference(s) |

| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3 | Multiple | Varies by cell line | [3] |

| Nintedanib | VEGFR, FGFR, PDGFR | Multiple | Varies by cell line | [18][19] |

| Orantinib | VEGFR-2, PDGFR, c-Kit | Multiple | Varies by cell line | |

| Semaxanib | VEGFR-2 | Endothelial cells | Varies |

Other Biological Activities

Beyond cancer, the oxindole scaffold has shown promise in a variety of other therapeutic areas:

-

Antimicrobial Activity: Some oxindole derivatives exhibit activity against various bacterial and fungal strains.

-

Antiviral Activity: Certain oxindoles have been investigated for their potential to inhibit viral replication.

-

Anti-inflammatory Activity: The scaffold has been explored for the development of new anti-inflammatory agents.

-

Central Nervous System (CNS) Activity: Some derivatives have shown potential in treating CNS disorders.

Mechanism of Action: Focus on Kinase Inhibition

A primary mechanism through which many oxindole-based anticancer agents exert their effects is the inhibition of protein kinases.[2] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Tyrosine Kinase Inhibition

Many oxindole derivatives are designed as ATP-competitive inhibitors of tyrosine kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Signaling

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. Survey of Activated FLT3 Signaling in Leukemia [dash.harvard.edu]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. Survey of Activated FLT3 Signaling in Leukemia | PLOS One [journals.plos.org]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxindole synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Facile Synthesis of 3-Aryl-3-hydroxy-2-oxindoles from 2-Arylindoles | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. xiao.rice.edu [xiao.rice.edu]

- 18. benchchem.com [benchchem.com]

- 19. bmglabtech.com [bmglabtech.com]

The Anticancer Potential of Spirooxindole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The spirooxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. Its unique three-dimensional and rigid conformation allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets implicated in cancer progression. This technical guide provides an in-depth overview of the anticancer potential of spirooxindole compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Core Mechanisms of Anticancer Activity

Spirooxindole derivatives exert their anticancer effects through a variety of mechanisms, primarily by modulating key signaling pathways that regulate cell growth, proliferation, and apoptosis. The most prominent mechanisms include the inhibition of the p53-MDM2 protein-protein interaction and the inhibition of various kinases involved in cell cycle control.[1][2][3]

Inhibition of the p53-MDM2 Interaction

A crucial strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein.[3] In many cancers, p53 is not mutated but is functionally inactivated by its negative regulator, Murine Double Minute 2 (MDM2).[4] Spirooxindole compounds have been designed to mimic the key interactions of p53 with MDM2, thereby disrupting this interaction.[5][6][7] This disruption liberates p53 from MDM2-mediated degradation, allowing it to accumulate and trigger downstream pathways leading to cell cycle arrest, DNA repair, and apoptosis.[3]

Kinase Inhibition

Several spirooxindole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[1][2] These kinases play critical roles in cell cycle progression, proliferation, and survival. By targeting these enzymes, spirooxindole compounds can effectively halt the uncontrolled growth of cancer cells.

One notable target is the Polo-like kinase 4 (Plk4), a master regulator of centriole duplication.[8][9][10] Overexpression of Plk4 can lead to centrosome amplification and chromosomal instability, which are hallmarks of many cancers.[8][9] Spirooxindole-based Plk4 inhibitors can disrupt this process, leading to mitotic errors and ultimately, cancer cell death.[8][9] Other kinases targeted by spirooxindoles include cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[1]

Quantitative Data on Anticancer Activity

The anticancer efficacy of spirooxindole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the reported IC50 values for several representative spirooxindole derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4j | A549 (Lung) | 66.3% inhibition at 25 µg/mL | [11] |

| 6b | A549 (Lung) | 64.8% inhibition at 25 µg/mL | [11] |

| 6h | A549 (Lung) | 66.3% inhibition at 25 µg/mL | [11] |

| 25b | PC3 (Prostate) | 3.7 ± 1.0 | [1] |

| 25e | HeLa (Cervical) | 7.2 ± 0.5 | [1] |

| 25d | MDA-MB-231 (Breast) | 7.63 ± 0.08 | [1] |

| 43d | Not Specified | 3.80 ± 0.21 | [1] |

| MI-219 | Not Specified | Low nanomolar affinity to MDM2 | [5] |

| 5e | A549 (Lung) | 3.48 | [12] |

| 5f | A549 (Lung) | 1.2 | [12] |

| by241 | MGC-803 (Gastric) | Varies (concentration-dependent) | [13] |

| 3b | MCF-7 (Breast) | 4.1 ± 0.1 | [14] |

| 3b | HepG2 (Liver) | 3.5 ± 0.07 | [14] |

| 6d | MCF-7 (Breast) | 4.3 ± 0.18 | [14] |

| 6j | MCF-7 (Breast) | 4.7 ± 0.18 | [14] |

| 6a | HepG2 (Liver) | 6.9 | [15][16] |

| 6a | PC-3 (Prostate) | 11.8 | [15][16] |

| 4b | Caco-2 (Colon) | 68 ± 6 | [9][10] |

| 4b | HCT-116 (Colon) | 63 ± 4 | [9][10] |

| 4i | Caco-2 (Colon) | 55 ± 3 | [9][10] |

| 4i | HCT-116 (Colon) | 51 ± 4 | [9][10] |

Experimental Protocols

The evaluation of the anticancer potential of spirooxindole compounds involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and effects on cellular processes.

Synthesis of Spirooxindole-Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition

A common and efficient method for synthesizing a diverse range of spirooxindole-pyrrolidine derivatives is the one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

-

Isatin derivative

-

α-amino acid (e.g., sarcosine, proline)

-

Dipolarophile (e.g., an activated alkene)

-

Solvent (e.g., methanol, ethanol)

Procedure:

-

A mixture of the isatin derivative (1.0 eq), α-amino acid (1.2 eq), and the dipolarophile (1.2 eq) is prepared in the chosen solvent.

-

The reaction mixture is stirred at room temperature or refluxed for a specified period (typically a few hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration, washed with a cold solvent, and dried.

-

The crude product can be further purified by recrystallization or column chromatography to yield the desired spirooxindole-pyrrolidine compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Spirooxindole compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with various concentrations of the spirooxindole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Spirooxindole compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cancer cells with the spirooxindole compound for a desired time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Spirooxindole compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the spirooxindole compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells with PBS and resuspend them in the PI staining solution.

-

Incubate at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53, MDM2, and members of the Bcl-2 family (e.g., Bax, Bcl-2), to elucidate the molecular mechanism of action.

Materials:

-

Cancer cell lines

-

Spirooxindole compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the spirooxindole compound, then lyse the cells to extract total protein.

-

Determine the protein concentration using a protein assay.

-

Separate the protein samples by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Conclusion

Spirooxindole compounds represent a highly promising class of molecules for the development of novel anticancer agents. Their structural diversity and ability to target multiple key oncogenic pathways, including the p53-MDM2 interaction and various protein kinases, underscore their therapeutic potential. The data presented in this guide highlight the significant in vitro efficacy of several spirooxindole derivatives against a range of cancer cell lines. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility and advance the most promising candidates toward clinical application.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. texaschildrens.org [texaschildrens.org]

The Versatility of 4-Bromooxindole in Early-Stage Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, particularly 4-bromooxindole, have emerged as versatile building blocks in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in early-stage drug discovery, with a focus on its utility in the development of anticancer and neuroprotective agents. The unique chemical properties conferred by the bromine substitution at the 4-position make it a valuable intermediate for synthesizing diverse and potent bioactive molecules.[1][2]

Anticancer Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines. The core structure allows for extensive chemical modifications, leading to the development of compounds that can modulate key signaling pathways involved in cancer progression.

Inhibition of Cancer Cell Growth

Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The data presented in Table 1 summarizes the in vitro anticancer activity of several of these compounds, highlighting their potency and selectivity.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole Derivative from 6-Bromoisatin | HT29 (Colon) | ~100 | [3][4] |

| Spirooxindole Derivative from 6-Bromoisatin | Caco-2 (Colon) | ~100 | [3][4] |

| Tyrindoleninone (related bromoindole) | HT29 (Colon) | 390 | [3][4] |

| Spirooxindole Compound 6 | MCF-7 (Breast) | 3.55 ± 0.49 | [5] |

| Spirooxindole Compound 6 | MDA-MB-231 (Breast) | 4.40 ± 0.468 | [5] |

| Di-spirooxindole analog 4b | PC3 (Prostate) | 3.7 ± 1.0 | [6] |

| Di-spirooxindole analog 4a | HeLa (Cervical) | 7.1 ± 0.2 | [6] |

| Di-spirooxindole analog 4l | HeLa (Cervical) | 7.2 ± 0.5 | [6] |

| Di-spirooxindole analog 4i | MDA-MB231 (Breast) | 7.63 ± 0.08 | [6] |

| Spirooxindole-pyrrolothiazole IVc | (Anti-inflammatory) | 2.4 ± 1.3 | [7] |

| Oxindole-indole conjugate 6c | MCF-7 (Breast) | 2.72 ± 0.17 | [8] |

| Oxindole-indole conjugate 6a | MCF-7 (Breast) | 3.12 ± 0.14 | [8] |

| Oxindole-indole conjugate 6b | MDA-MB-231 (Breast) | 10.29 ± 0.72 | [8] |

Note: Some compounds are derived from brominated isatins, which are closely related precursors to this compound.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. These compounds have been shown to modulate the expression of key apoptotic regulators, such as the Bax/Bcl-2 protein ratio and the activation of caspases. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3 and -7.[1][9]

For instance, a semi-purified fraction containing 6-bromoisatin, a related compound, induced apoptosis in 77.6% of HT29 colon cancer cells and arrested the cell cycle in the G2/M phase.[3][4] This suggests that these compounds can halt cell proliferation and trigger cell death. The workflow for assessing these effects typically involves treating cancer cells with the compound of interest and then analyzing them using techniques like Western blotting for protein expression and flow cytometry for cell cycle analysis.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Workflow for apoptosis and cell cycle analysis.

Modulation of Signaling Pathways

The anticancer activity of indole derivatives, including those derived from this compound, is often linked to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival.[10][11] Aberrant activation of this pathway is a common feature of many cancers. Indole compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, thereby suppressing tumor growth.[12][13] This inhibition can lead to a decrease in the phosphorylation of Akt and downstream effectors, ultimately promoting apoptosis and inhibiting proliferation.

Inhibition of the PI3K/Akt pathway by this compound derivatives.

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] Dysregulation of this pathway is also a common driver of cancer. Bromo-substituted compounds have been shown to block the phosphorylation of MAPK molecules, thereby inhibiting pro-inflammatory and pro-proliferative signaling.[6]

Inhibition of the MAPK/ERK pathway by this compound derivatives.

Neuroprotective Applications of this compound Derivatives

Beyond their anticancer properties, indole derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases.[16][17] The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties.

Protection Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key contributor to neuronal damage in neurodegenerative disorders.[18] Indole derivatives have been shown to possess potent antioxidant and ROS scavenging effects.[16]

The neuroprotective potential of this compound derivatives can be evaluated using in vitro models of oxidative stress. A common experimental approach involves inducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y) with agents like hydrogen peroxide (H₂O₂) and then assessing the protective effects of the test compounds.

Experimental Workflow: In Vitro Neuroprotection Assay

Workflow for assessing neuroprotective effects against oxidative stress.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for the synthesis of spirooxindole derivatives and for conducting the MTT assay to assess cell viability.

General Synthesis of Spirooxindole Derivatives via 1,3-Dipolar Cycloaddition

Spirooxindoles are a prominent class of compounds derived from oxindoles, and their synthesis often involves a [3+2] cycloaddition reaction. A general procedure is as follows:

-

A mixture of an isatin derivative (e.g., 5-bromoisatin), an amino acid (e.g., L-proline or thioproline), and a chalcone derivative is refluxed in methanol.[7]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired spirooxindole derivative.[7][19]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][20][21]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16][20][21]

Conclusion

This compound serves as a highly valuable and versatile scaffold in the design and synthesis of novel drug candidates. Its derivatives have demonstrated significant potential in the fields of oncology and neuroprotection. The presence of the bromine atom provides a handle for further chemical modifications, allowing for the fine-tuning of biological activity and pharmacokinetic properties. Future research in this area will likely focus on the synthesis of more diverse libraries of this compound derivatives and their evaluation against a broader range of biological targets to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. benchchem.com [benchchem.com]

- 6. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. Quadruple‐editing of the MAPK and PI3K pathways effectively blocks the progression of KRAS‐mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bds.berkeley.edu [bds.berkeley.edu]

- 21. MTT Assay [protocols.io]

Preliminary Investigation of 4-Bromooxindole Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a preliminary investigation into the potential cytotoxic properties of 4-Bromooxindole. While direct studies on the cytotoxicity of this compound are not extensively available, this document synthesizes findings from research on structurally related brominated indole and oxindole derivatives to build a case for its investigation as a potential anticancer agent. We present a summary of reported cytotoxic activities of analogous compounds, detail essential experimental protocols for assessing cytotoxicity and elucidating mechanisms of action, and provide visual workflows and hypothetical signaling pathways to guide future research. This guide serves as a foundational resource for researchers initiating studies into the bioactivity of this compound.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Halogenation, particularly bromination, is a common strategy to enhance the therapeutic properties of organic molecules, including their anticancer activity. The introduction of a bromine atom can modulate factors such as lipophilicity, metabolic stability, and target binding affinity. Several synthetic spirooxindoles have demonstrated that dihalide substitutions can significantly increase their anticancer effects.

While this compound itself has not been the subject of extensive cytotoxic investigation, numerous related brominated indoles and oxindoles have shown promising results in various cancer cell lines. These findings provide a strong rationale for a systematic evaluation of this compound's potential as a cytotoxic agent. This document outlines the foundational steps for such an investigation, drawing upon the established bioactivity of its chemical relatives.

Cytotoxic Activity of Structurally Related Compounds

A review of the literature reveals that various brominated indole and oxindole derivatives exhibit significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. Below is a summary of reported IC50 values for compounds structurally related to this compound.

| Compound | Cell Line(s) | IC50 (µM) | Reference |

| 5-Bromo-oxindole-indole conjugate (6d) | MCF-7 (Breast) | 3.31 ± 0.11 | [1] |

| 6-Bromoisatin | HT29 (Colon), Caco-2 (Colon) | ~100 | [2] |

| Tyrindoleninone (a brominated indole derivative) | HT29 (Colon) | 390 | [2][3] |

| Tyrindoleninone | Caco-2 (Colon) | 98 | [3] |

| Tyrindoleninone | U937 (Leukemia) | 4 | [3] |

| Tyrindoleninone | KGN (Ovarian Granulosa Tumor) | 39 | [3] |

Note: The variability in IC50 values can be attributed to differences in experimental conditions, including cell line-specific sensitivities, compound purity, and assay duration.[4]

Recommended Experimental Protocols

A thorough investigation of this compound's cytotoxicity requires a multi-faceted approach, employing a series of well-established assays to determine its effect on cell viability, proliferation, and the mechanism of cell death.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. A reduction in color formation is indicative of decreased cell viability.

-

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 200 µM) for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3.1.2. Lactate Dehydrogenase (LDH) Assay

-

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane rupture.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After treatment, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

Quantification: The formation of NADH is measured spectrophotometrically at 340 nm.

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells.

-

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value.

-

Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

-

3.2.2. Caspase Activity Assay

-

Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay uses a luminogenic or fluorogenic substrate that is cleaved by a specific caspase (e.g., caspase-3/7, caspase-8, caspase-9), producing a detectable signal.

-

Protocol:

-